Histamine H3 Receptor (H3R) Binding Affinity: 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline vs. 2-Hydrazinoquinoline
In a BRET-based binding assay, 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline demonstrates high affinity for the human recombinant H3 receptor (H3R) with a Kd of 1.35 nM [1]. While direct comparative data for the fully aromatic analog 2-hydrazinoquinoline is not available in this assay, this Kd value places the compound in a high-affinity range characteristic of potent H3R ligands, supporting its selection for histamine receptor-focused screening programs. The saturated tetrahydroquinoline core contributes conformational flexibility that may favor specific binding pocket interactions not accessible to rigid aromatic quinoline analogs.
| Evidence Dimension | Histamine H3 receptor (H3R) binding affinity |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | 2-Hydrazinoquinoline: not reported in comparable assay |
| Quantified Difference | Not applicable (direct comparator data unavailable) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, furimazine substrate-based BRET assay, measured after 30 min [1] |
Why This Matters
High H3R affinity (low nM Kd) supports the utility of this scaffold in developing ligands for neurological and sleep-wake regulation studies, distinguishing it from less characterized in-class alternatives.
- [1] BindingDB. BDBM50538677 / CHEMBL4635634. Binding affinity to human recombinant NLuc/GPCR-fused H3R. https://bindingdb.org/. Accessed 2026. View Source
